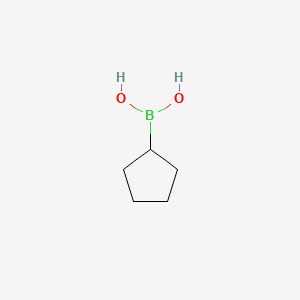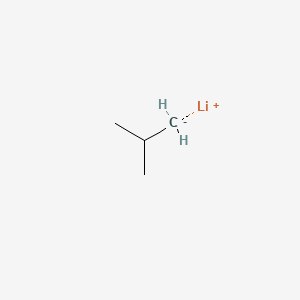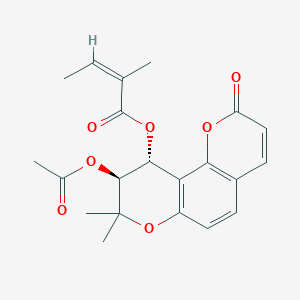
2'-Cloro-4'-fluoroacetofenona
Descripción general
Descripción
2’-Chloro-4’-fluoroacetophenone is an organic compound with the chemical formula C8H6ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 2’ position and a fluorine atom at the 4’ position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2’-Chloro-4’-fluoroacetophenone is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and antimicrobial agents.
Industry: Used in the production of agrochemicals and other fine chemicals
Mecanismo De Acción
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific context .
Mode of Action
2’-Chloro-4’-fluoroacetophenone can undergo condensation with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This suggests that the compound can act as a precursor in the synthesis of other bioactive molecules.
Biochemical Pathways
It has been used in the synthesis of s-(phenacyl)glutathiones , which are involved in the detoxification of xenobiotics in the body.
Pharmacokinetics
It is known to be a solid compound with a melting point of 47-50 °c .
Result of Action
Its role in the synthesis of other compounds suggests that its effects may be indirect and dependent on the specific context .
Action Environment
The action of 2’-Chloro-4’-fluoroacetophenone may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is a solid compound with a specific melting point . Additionally, its efficacy could be influenced by the presence of other reactants in the environment, given its role in synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2’-Chloro-4’-fluoroacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C) for about one hour. After the reaction, concentrated hydrochloric acid is added to complete the process, followed by neutralization and purification steps .
Industrial Production Methods: Industrial production of 2’-Chloro-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of ionic liquids to enhance reaction efficiency and reduce waste. The reaction mixture is distilled to isolate the desired product, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Condensation Reactions: It can condense with compounds like N-methyl-4-(methylthio)benzamidine to form imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.
Condensation Reactions: Often carried out in the presence of a base or acid catalyst at moderate temperatures.
Major Products:
Substitution Products: Various substituted acetophenones depending on the nucleophile used.
Condensation Products: Imidazole derivatives and other heterocyclic compounds.
Comparación Con Compuestos Similares
- 2-Bromo-4’-fluoroacetophenone
- 4’-Fluoroacetophenone
- 2-Chloroacetophenone
- 4-Chloro-4’-fluorobutyrophenone
Comparison: 2’-Chloro-4’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEMGLVHVZRXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371411 | |
| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-35-6 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


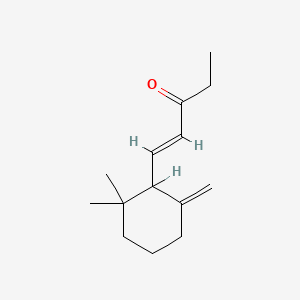
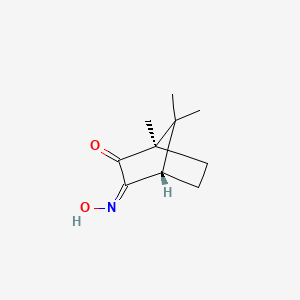



![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)


